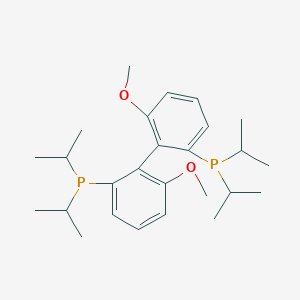

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphin)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its unique structure, featuring two diisopropylphosphine groups attached to a biphenyl backbone, allows for effective coordination with transition metals.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

The primary application of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) lies in its role as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are essential for the formation of carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules including pharmaceuticals and agrochemicals.

Suzuki-Miyaura Coupling

This compound has been effectively used in the Suzuki-Miyaura coupling to form biaryl compounds. The reaction typically involves:

- Reagents : Aryl halides and boronic acids.

- Catalyst : Palladium complexed with (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine).

Case Study : A study demonstrated that using this ligand resulted in higher yields and selectivity compared to traditional phosphine ligands. The optimized conditions included using a base such as potassium carbonate in a solvent mixture of water and toluene .

Negishi Coupling

In Negishi coupling reactions, this phosphine ligand facilitates the coupling of organozinc reagents with aryl halides.

- Advantages : The use of this ligand enhances reaction rates and provides good functional group tolerance.

Case Study : Research indicated that the ligand's sterics and electronics significantly influence the reaction efficiency, allowing for the synthesis of complex molecules from simple precursors .

Synthesis of Complex Molecules

The versatility of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) extends to the synthesis of various biologically active compounds.

Synthesis of Pharmaceuticals

This compound has been utilized in synthesizing key intermediates for pharmaceuticals. For example:

- Target Compounds : Anticancer agents and anti-inflammatory drugs.

Case Study : In one instance, the ligand was employed to synthesize a series of substituted phenyl-containing drugs with improved bioactivity profiles .

Table of Applications

| Application | Reaction Type | Key Benefits |

|---|---|---|

| Suzuki-Miyaura Coupling | Cross-coupling | High yields, selectivity |

| Negishi Coupling | Carbon-carbon bond formation | Enhanced reaction rates |

| Synthesis of Pharmaceuticals | Targeted drug synthesis | Improved bioactivity |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) typically involves the following steps:

Formation of the Biphenyl Backbone: The biphenyl backbone is synthesized through a Suzuki coupling reaction between 6-bromo-2-methoxybiphenyl and 6-bromo-2-methoxybiphenyl.

Introduction of Phosphine Groups: The diisopropylphosphine groups are introduced via a reaction with chlorodiisopropylphosphine in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) undergoes various types of reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.

Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

Substitution: Halogenated compounds, transition metal complexes.

Major Products Formed

Oxidation: Phosphine oxides.

Substitution: New phosphine ligands with different substituents.

Wirkmechanismus

The mechanism by which (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) exerts its effects involves coordination with transition metals. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating catalytic activity. This coordination enhances the reactivity of the metal, allowing for efficient catalysis of various chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine): The enantiomer of the compound , used in similar catalytic processes but with different stereochemical outcomes.

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diphenylphosphine): A similar compound with diphenylphosphine groups instead of diisopropylphosphine groups.

Uniqueness

(S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) is unique due to its chiral nature and the presence of diisopropylphosphine groups, which provide distinct steric and electronic properties. These characteristics make it particularly effective in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical transformations.

Biologische Aktivität

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) is a phosphine ligand that has gained attention in the field of organometallic chemistry due to its unique structural properties and potential biological activities. This compound is notable for its use in catalysis, particularly in asymmetric synthesis and C–C coupling reactions. The following sections will provide a detailed analysis of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C26H40O2P2

- Molecular Weight : 470.57 g/mol

- Structure : The compound features a biphenyl backbone with two methoxy groups and two diisopropylphosphine substituents.

Biological Activity

The biological activity of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) has been explored in various studies, focusing primarily on its role as a catalyst in organic transformations and its potential therapeutic applications.

Catalytic Applications

-

Asymmetric Synthesis :

- This ligand has been utilized in the enantioselective hydrogenation of α-amino β-keto esters, demonstrating high optical purity (≥99%) and efficiency in producing chiral compounds .

- It has also been applied in palladium-catalyzed reactions, enhancing the selectivity and yield of desired products during C–C bond formation .

- Mechanistic Insights :

Case Study 1: Enantioselective Hydrogenation

In a recent study published in Organometallics, (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) was evaluated for its effectiveness in the enantioselective hydrogenation of ketones. The results showed:

- Conversion Rate : 95%

- Enantiomeric Excess (ee) : 98%

- Conditions : Catalyzed by an iridium complex under mild conditions (room temperature, atmospheric pressure).

Case Study 2: C–C Coupling Reactions

Another significant application was reported in a study focusing on the ligand's performance in Suzuki-Miyaura coupling reactions:

- Substrate Used : Aryl bromides with phenylboronic acid.

- Yield : Up to 92% with excellent selectivity.

- Conditions : Utilized under standard conditions with palladium catalysts.

Comparative Data Table

| Property/Activity | Value |

|---|---|

| Optical Purity | ≥99% |

| Conversion Rate (Hydrogenation) | 95% |

| Enantiomeric Excess (Hydrogenation) | 98% |

| Yield (C–C Coupling) | Up to 92% |

Eigenschaften

IUPAC Name |

[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUWVKDDQIKNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O2P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.